molecular formula C11H21NO2 B3021698 Tert-butyl 4-aminocyclohexane-1-carboxylate CAS No. 1022159-15-4

Tert-butyl 4-aminocyclohexane-1-carboxylate

Cat. No. B3021698
CAS RN: 1022159-15-4
M. Wt: 199.29 g/mol
InChI Key: XDTZRQLZSNTGSM-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 . It is also known by its IUPAC name, tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-aminocyclohexane-1-carboxylate is 1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3/t8-,9+ . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Tert-butyl 4-aminocyclohexane-1-carboxylate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis

“Tert-butyl 4-aminocyclohexane-1-carboxylate” is used in chemical synthesis . It’s a versatile compound that can be used as a building block in the synthesis of various organic compounds .

Precursor to Biologically Active Compounds

This compound has been used as a precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have potential applications in the field of medicinal chemistry.

Synthesis of Indole Derivatives

Indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . “Tert-butyl 4-aminocyclohexane-1-carboxylate” can be used in the synthesis of these indole derivatives .

Synthesis of Piperazine Derivatives

Piperazine and its derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . “Tert-butyl 4-aminocyclohexane-1-carboxylate” can potentially be used in the synthesis of these piperazine derivatives .

Acetonization

“Tert-butyl 4-aminocyclohexane-1-carboxylate” can be used in acetonization, a process that involves the conversion of an alcohol to a ketone or an aldehyde to a methyl ketone using acetone under acidic conditions .

Boc Protection

The compound can be used in Boc protection, a process used in organic synthesis to protect amines . The Boc group (tert-butoxycarbonyl) is a protecting group for amines in organic synthesis .

Safety and Hazards

Tert-butyl 4-aminocyclohexane-1-carboxylate is considered hazardous. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/irritation, serious eye damage/eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZRQLZSNTGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595677
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-aminocyclohexane-1-carboxylate

CAS RN

124830-45-1
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-aminocyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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